2-Pyridinecarboximidic acid, hydrazide
Overview
Description
2-Pyridinecarboximidic acid, hydrazide, is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the formation of hydrazones, triazoles, and pyridine derivatives, which have applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives from 2-pyridinecarboximidic acid, hydrazide, can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process that adds substituents to the 3-position of the ring . Another method includes a three-step sequence converting hydrazides into pyridines through metal carbene N-H insertion, 1,2,4-triazine formation, and a subsequent Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of hydrazone ligands derived from 2-pyridinecarboximidic acid, hydrazide, can be complex, with the possibility of forming different conformers. However, specific conformers can be suggested based on experimental data and quantum chemical calculations. X-ray diffraction analysis has been used to determine the crystal structure of such compounds, revealing details like coordination geometry and hydrogen bonding networks .
Chemical Reactions Analysis
Hydrazides derived from 2-pyridinecarboximidic acid can undergo various chemical reactions. For instance, they can react with pyridoxal 5′-phosphate to form hydrazones, which can exist in different conformations and whose formation and hydrolysis rates can be determined by UV-Vis spectroscopy and calorimetric titration . Additionally, hydrazides can be used to synthesize macroheterocycles through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 2-pyridinecarboximidic acid, hydrazide, are characterized using a range of spectroscopic and analytical techniques. NMR, IR, UV-Vis, and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of these compounds. The stability constants, Gibbs energy, enthalpy, and entropy of formation can be determined for hydrazones at different pH levels . The crystal packing and stability are often influenced by hydrogen bonding and other non-covalent interactions, such as π-π stacking .
Relevant Case Studies
Several case studies highlight the utility of 2-pyridinecarboximidic acid, hydrazide derivatives in biological applications. For example, novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moieties have been synthesized and evaluated for their antioxidant properties and enzyme inhibition profiles . Additionally, thienopyrimidine derivatives have been prepared and tested for their antibacterial activities , and arylidene-hydrazide derivatives have been investigated for their antimycobacterial activity . These studies demonstrate the potential of hydrazide derivatives in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Pharmacological Activity
Antianxiety and Anticonvulsant Properties : Pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide have shown promising antianxiety activity comparable to diazepam. This synthesis pathway allows for the creation of various compounds with potential pharmacological benefits, including analgesic and anticonvulsant activities (Amr et al., 2008). Similarly, novel trisubstituted pyridine derivatives have been evaluated for their analgesic and anticonvulsant properties, presenting activities comparable to known drugs like valdecoxib and carbamazepine (Salam et al., 2013).
Antimicrobial Agents : Schiff bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial activity. The synthesis of these compounds highlights the versatility of 2-pyridinecarboximidic acid hydrazide derivatives in producing potential antimicrobial agents (Al-Omar & Amr, 2010).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : The development of new thiazole-based pyridine derivatives illustrates the application of pyridinecarboximidic acid hydrazide derivatives in material science, particularly in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating the potential for these derivatives in industrial applications (Chaitra et al., 2016).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Research has also focused on synthesizing and characterizing novel compounds with potential therapeutic applications. For example, derivatives of 2-pyridinecarboximidic acid hydrazide have been explored for their antituberculosis activity, highlighting the broad applicability of this compound in medicinal chemistry (Kaplancıklı et al., 2008).
Mechanistic and Kinetic Studies
- Mechanistic Insights : Unexpected chemical reactions, such as the cleavage of C–S bonds during the hydrazination of specific nicotinate derivatives, have been observed. These findings contribute to a deeper understanding of the chemical behavior of pyridinecarboximidic acid hydrazide derivatives and provide valuable insights for synthetic chemists (Nordin et al., 2016).
Safety And Hazards
2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Future Directions
The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
N'-aminopyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIHEQAQFSEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061397 | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboximidic acid, hydrazide | |
CAS RN |
1005-02-3 | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboximidohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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